

Application Note: Differential Visualization of DNA and RNA in Gels Using Acridine Orange

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: C.I. Basic Orange 14

CAS No.: 65-61-2

Cat. No.: B1665460

[Get Quote](#)

Executive Summary

While modern fluorophores like SYBR™ Gold or GelRed™ offer superior sensitivity, Acridine Orange (AO) remains the gold standard for conformational analysis. Unlike stoichiometric dyes that simply detect the presence of nucleic acids, AO is a metachromatic fluorophore.[1][2] It provides a simultaneous, color-coded readout of nucleic acid secondary structure: double-stranded species (dsDNA) fluoresce green, while single-stranded species (ssDNA and RNA) fluoresce orange-red.[1][3]

This guide details the mechanism, safety, and optimized protocols for using AO to differentiate native DNA from denatured DNA or RNA within the same electrophoretic run.

Technical Principle: The Physics of Metachromasia

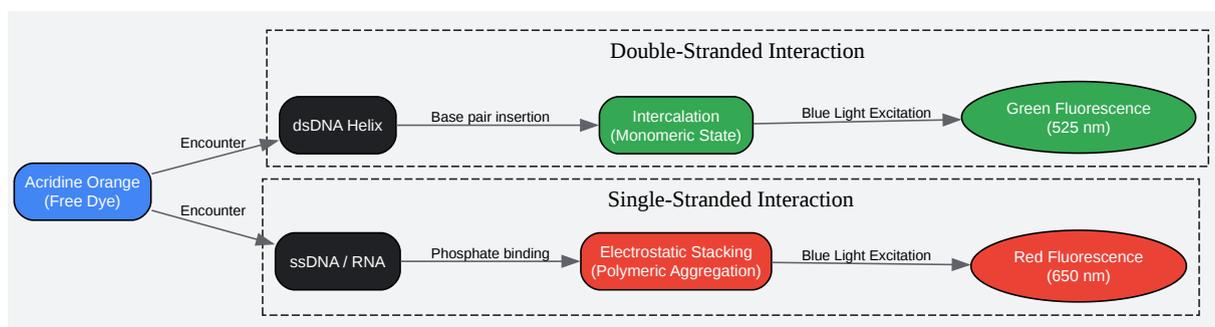
The utility of AO lies in its ability to shift emission spectra based on its binding mode.[1] This is not a chemical reaction, but a physical phenomenon driven by dye aggregation.

The Dual-Binding Mechanism

- Intercalation (Green Emission): When AO encounters double-stranded helices (dsDNA), it intercalates between base pairs as a monomer.[1][4] The dye molecules are physically separated by the DNA backbone, preventing interaction between dye molecules.

- Excitation: ~502 nm[4][5][6]
- Emission: ~525 nm (Green)[1]
- Electrostatic Stacking (Red Emission): On single-stranded backbones (RNA or denatured DNA), steric hindrance prevents intercalation. Instead, AO binds electrostatically to the phosphate backbone.[1] Because the backbone is flexible, AO molecules stack closely together (forming polymers). This proximity allows excitonic coupling between dye molecules, shifting the emission to a lower energy state.[4]
- Excitation: ~460 nm[5]
- Emission: ~650 nm (Red/Orange)[3]

Mechanism Diagram



[Click to download full resolution via product page](#)

Figure 1: The dual-binding mechanism of Acridine Orange. Monomeric intercalation yields green fluorescence, while polymeric stacking induces a red-shift via excitonic coupling.[4]

Critical Materials & Safety

Reagent Quality

- Acridine Orange (Hemizinc salt or Hydrochloride): Use molecular biology grade. Impurities can quench fluorescence.
- Storage: AO is light-sensitive. Store stock solutions (10 mg/mL in water) in amber bottles at 4°C.
- Containers: AO binds avidly to glass. Always use polypropylene or polyethylene containers for staining to prevent dye depletion and difficult cleanup.

Safety Warning (E-E-A-T)

Acridine Orange is a potent mutagen. Like Ethidium Bromide, it interacts directly with DNA. However, because it can permeate cell membranes (unlike EtBr), it poses a unique risk if contact occurs.

- PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety goggles.
- Disposal: Adhere to institutional hazardous waste guidelines for nucleic acid stains. Activated charcoal filtration is effective for decontamination of liquid waste.

Protocol: Differential Post-Staining of Agarose Gels[1]

This protocol is optimized for distinguishing RNA from DNA or identifying single-stranded contaminants in plasmid preps.

Electrophoresis

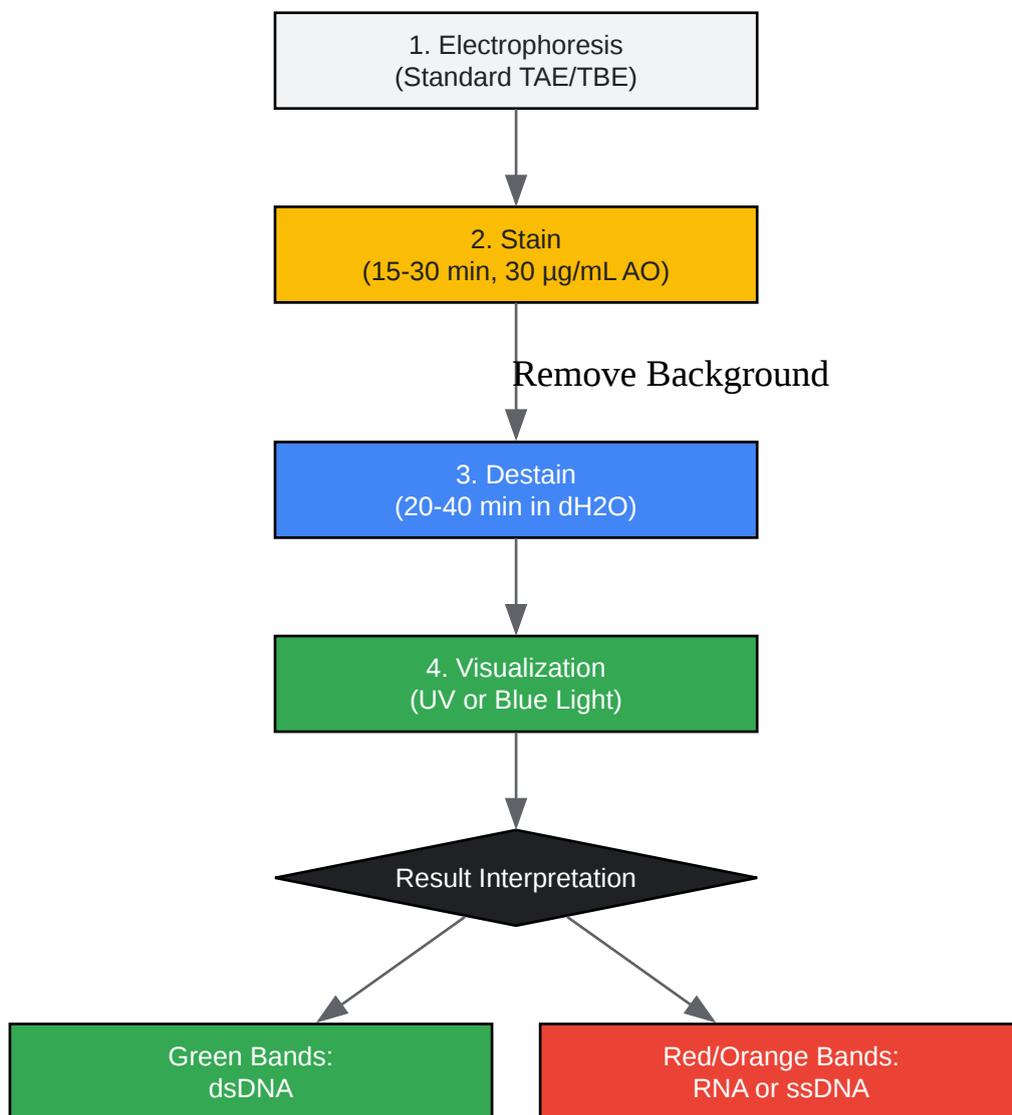
Run your agarose gel using standard buffers (TAE or TBE). Avoid adding AO to the gel before running, as it alters electrophoretic mobility (similar to EtBr) and the cationic shift can affect separation.

Staining Workflow

Stock Solution: 10 mg/mL AO in dH₂O. Working Solution: 10–30 µg/mL in the running buffer (e.g., TAE/TBE).

- Pre-Wash (Optional but Recommended): Soak the gel in dH₂O for 10 minutes to remove excess buffer ions that might compete with AO for binding sites.
- Staining: Submerge the gel in the Working Solution for 15–30 minutes at room temperature.
 - Note: Protect from bright light during this step.
- Destaining (The Critical Step): AO has a high background fluorescence compared to EtBr.
 - Transfer gel to dH₂O or a low-salt buffer (1 mM phosphate, pH 7.0).
 - Destain for 20–40 minutes. Change the water at least once.[\[7\]](#)[\[8\]](#)[\[9\]](#)
 - Why: Destaining removes unbound dye from the gel matrix faster than it dissociates from nucleic acids, dramatically improving the Signal-to-Noise (S/N) ratio.
- Visualization: View under a UV transilluminator (302 nm or 254 nm) or a Blue Light transilluminator.
 - dsDNA: Appears Green/Yellow-Green.
 - RNA/ssDNA: Appears Orange/Red.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Workflow Diagram



[Click to download full resolution via product page](#)

Figure 2: Step-by-step workflow for differential staining. Destaining is the most influential variable for image quality.

Advanced Application: The Glyoxal Method

Reference: McMaster & Carmichael (1977)

For precise molecular weight determination of RNA, secondary structures must be fully denatured. While formaldehyde gels are common, the Glyoxal/DMSO/AO system is safer and allows DNA and RNA to be run on the same gel.

- Denaturation: Incubate RNA/DNA in 1M Glyoxal + 50% DMSO at 50°C for 1 hour.
- Electrophoresis: Run on neutral phosphate buffer gels.
- Staining: Post-stain with AO.[\[1\]](#)[\[3\]](#)[\[10\]](#)
 - Result: Because glyoxal keeps the nucleic acids denatured (single-stranded), all bands (DNA and RNA) will stain red.
 - Utility: This confirms total denaturation. If green bands persist, denaturation was incomplete.

Comparative Analysis

Feature	Acridine Orange	Ethidium Bromide	SYBR™ Gold
Primary Mechanism	Intercalation & Stacking	Intercalation	Minor Groove Binding
Sensitivity	Moderate (~25 ng)	High (~1-5 ng)	Ultra-High (<1 ng)
Differentiation	Yes (Green vs. Red)	No (Orange only)	No (Gold only)
Dynamic Range	Narrow	Wide	Very Wide
Mutagenicity	High	High	Low (Claimed)
Best Use Case	Distinguishing ss vs ds forms	Routine sizing	Low-copy detection

Troubleshooting & Optimization

- Problem: Weak Red Signal (RNA looks green/yellow).
 - Cause: High salt concentration in the gel or buffer promotes dye aggregation in solution rather than on the RNA, or the RNA has significant secondary structure (double-stranded regions) which intercalate the dye.
 - Fix: Ensure thorough destaining in dH₂O. If RNA structure is the issue, use the Glyoxal denaturation method.

- Problem: High Background.
 - Cause: AO concentration too high or insufficient destaining.
 - Fix: Lower AO to 10 µg/mL and extend destaining time. Ensure the gel is thin (<0.5 cm) to facilitate diffusion.
- Problem: Fading Fluorescence.
 - Cause: AO is prone to photobleaching.
 - Fix: Minimize UV exposure. Capture images immediately. Use a blue-light transilluminator if possible to reduce high-energy UV damage.

References

- McMaster, G. K., & Carmichael, G. G. (1977). Analysis of single- and double-stranded nucleic acids on polyacrylamide and agarose gels by using glyoxal and acridine orange.[8] [12] Proceedings of the National Academy of Sciences, 74(11), 4835–4838.[8]
- Lauretti, F., et al. (2003). Use of acridine orange staining for the detection of rotavirus RNA in polyacrylamide gels.[2] Journal of Virological Methods, 114(1), 29-35.
- BenchChem. (2025).[1][4] Staining Nucleic Acids in Agarose Gels with Acridine Orange: Application Notes.
- Microbe Online. (2015). Acridine Orange Staining: Principle, Procedure, Results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- [2. Use of acridine orange staining for the detection of rotavirus RNA in polyacrylamide gels - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. microbeonline.com \[microbeonline.com\]](#)
- [4. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [5. Acridine orange - Wikipedia \[en.wikipedia.org\]](#)
- [6. repositorio.uam.es \[repositorio.uam.es\]](#)
- [7. Acridine orange method for DNA and RNA - IHC WORLD \[ihcworld.com\]](#)
- [8. scispace.com \[scispace.com\]](#)
- [9. pnas.org \[pnas.org\]](#)
- [10. medchemexpress.com \[medchemexpress.com\]](#)
- [11. Acridine Orange | AAT Bioquest \[aatbio.com\]](#)
- [12. pnas.org \[pnas.org\]](#)
- To cite this document: BenchChem. [Application Note: Differential Visualization of DNA and RNA in Gels Using Acridine Orange]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1665460#acridine-orange-for-visualizing-dna-and-rna-in-gels\]](https://www.benchchem.com/product/b1665460#acridine-orange-for-visualizing-dna-and-rna-in-gels)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com